5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride
Description
5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the molecular formula C11H20ClF2N and a molecular weight of 239.73 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
2648947-62-8 |
|---|---|
Molecular Formula |
C11H20ClF2N |
Molecular Weight |
239.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5-difluoro-1-azaspiro[5The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorinating agents and nitrogen-containing precursors . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride can be compared with other similar compounds, such as:
1-azaspiro[5.6]dodecane hydrochloride: Lacks the fluorine atoms, resulting in different chemical properties.
5,5-dichloro-1-azaspiro[5.6]dodecane hydrochloride: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
5,5-difluoro-1-azaspiro[5.6]dodecane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
The uniqueness of 5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride lies in its specific combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
